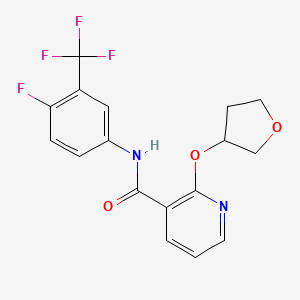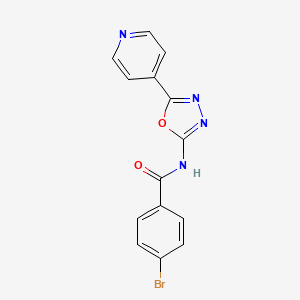
4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole rings are heterocyclic compounds, which are an important class of organic compounds due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” would include a benzamide group, a bromine atom, a pyridine ring, and a 1,3,4-oxadiazole ring .
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
Researchers have explored the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, which are structurally related to 4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Such compounds have been synthesized through various methods, including one-pot condensation processes, and their biological activities have been predicted using software like PASS. These studies aim to discover new compounds with potential therapeutic applications by investigating their chemical structures and predicted biological functions (Kharchenko et al., 2008).
Antibacterial and Antitubercular Agents
Another significant area of application involves the synthesis of derivatives that incorporate the 1,3,4-oxadiazole ring, showing promising antibacterial and antitubercular activities. Studies have synthesized novel series of such analogs and evaluated their in vitro antibacterial activity against various strains, including Mycobacterium tuberculosis. These findings indicate the potential of these compounds in developing new treatments for bacterial infections and tuberculosis (Joshi et al., 2008).
RET Kinase Inhibitors for Cancer Therapy
Research into 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, closely related to the compound , has shown that these derivatives can act as novel RET kinase inhibitors, offering a new approach to cancer therapy. The inhibition of RET kinase activity, both at the molecular and cellular levels, suggests their potential as lead compounds for further investigation in the treatment of cancers driven by RET mutations (Han et al., 2016).
Antimicrobial Activities
The synthesis of new 1,3,4-oxadiazole analogs has also been explored, with some compounds exhibiting significant antimicrobial activities. This research is pivotal in the search for new antimicrobial agents that can address the increasing resistance to existing antibiotics (Khalid et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPVFKTWFLHPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

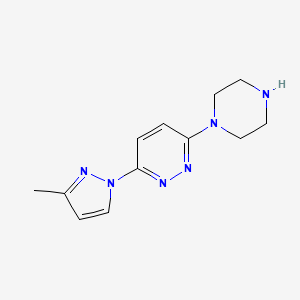
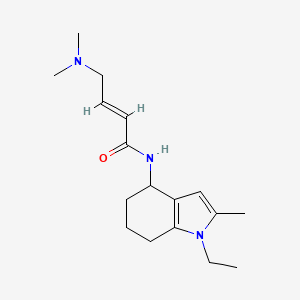


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
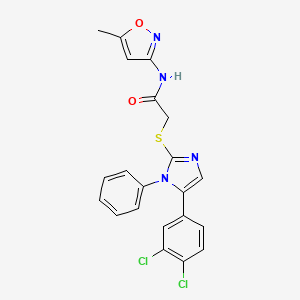
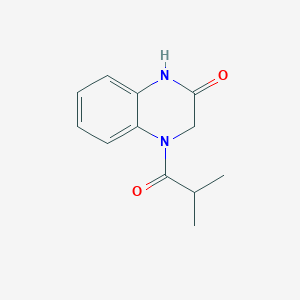

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)
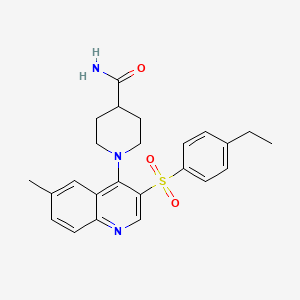
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2579018.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
